2-amino-4-(methoxymethyl)Phenol

Description

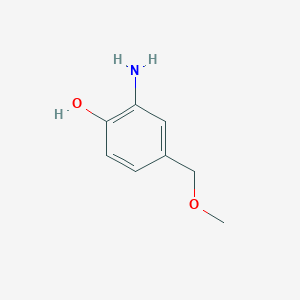

2-Amino-4-(methoxymethyl)phenol is a phenolic compound characterized by a hydroxyl group (-OH) at the para position, an amino group (-NH₂) at the ortho position, and a methoxymethyl (-CH₂OCH₃) substituent at the meta position on the benzene ring. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and enzymatic studies.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-amino-4-(methoxymethyl)phenol |

InChI |

InChI=1S/C8H11NO2/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4,10H,5,9H2,1H3 |

InChI Key |

SUYNLCGPGLVHBG-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=C(C=C1)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Methoxy-3-(Methoxymethyl)Phenol

- Structure : Features a methoxy (-OCH₃) group at the para position and a methoxymethyl (-CH₂OCH₃) group at the meta position.

- Biological Activity: Isolated from Calotropis gigantea extracts, this compound exhibits antimicrobial activity against multiple pathogens and reduces inflammation in rodent models.

- Comparison: Unlike 2-amino-4-(methoxymethyl)phenol, the absence of an amino group reduces its ability to form conjugates with heterocyclic amines, as seen in phenylbutazone-mediated reactions .

4-(Methoxymethyl)Phenol

- Structure: Lacks the amino group but retains the methoxymethyl substituent at the para position.

- Enzymatic Interactions : Serves as a substrate for Vanillyl-Alcohol Oxidase (VAO), with a kcat of 53.3 s⁻¹ and Km of 5,160 µM. The methoxymethyl group enhances binding affinity compared to vanillyl alcohol (Km = 28 µM for O₂) .

- Comparison: The amino group in this compound likely alters redox behavior and enzyme kinetics, though specific data are unavailable.

2-Amino-4-(Methylsulfonyl)Phenol

- Structure : Substitutes methoxymethyl with a methylsulfonyl (-SO₂CH₃) group.

- Applications : Market analyses indicate its use in agrochemicals and pharmaceuticals, driven by sulfonyl group stability and electron-withdrawing effects .

Physicochemical and Kinetic Properties

Mechanistic and Metabolic Insights

- Enzymatic Oxidation: 4-(Methoxymethyl)phenol undergoes oxidative demethylation via VAO, forming a stable enzyme-flavin intermediate. The methoxymethyl group facilitates faster reoxidation compared to vanillyl alcohol .

- Conjugation Reactions: The amino group in this compound enables covalent adduct formation with bladder carcinogens (e.g., ANFT) under peroxidase catalysis, a reactivity absent in non-amino analogs .

Structure-Activity Relationships (SAR)

- Amino Group: Enhances nucleophilic reactivity, enabling conjugation with electrophilic agents (e.g., ANFT) .

- Methoxymethyl Group : Improves solubility and enzyme binding affinity due to polar character .

- Methoxy vs. Methylsulfonyl : Methoxy derivatives exhibit higher antioxidant activity, while sulfonyl analogs prioritize stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.